1H-Pyrrole,2-ethyl-1,3-dimethyl-(9CI)
Description
Significance of the Pyrrole (B145914) Ring System in Organic and Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic pharmaceuticals. nih.govscispace.com Its structural significance is most famously exemplified in the porphyrin ring system, which forms the core of heme—the oxygen-carrying component of hemoglobin—and chlorophyll, the molecule essential for photosynthesis in plants. biosynce.comvedantu.comuop.edu.pk Beyond these vital natural pigments, pyrrole moieties are found in various alkaloids, antibiotics, and anti-cancer agents, often contributing directly to their biological activity. biosynce.comscispace.com
In the pharmaceutical industry, pyrrole derivatives are key intermediates in the synthesis of numerous drugs. scispace.comvedantu.com Marketed drugs containing the pyrrole ring system exhibit a broad spectrum of therapeutic activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. scispace.comvedantu.comrsc.orgnih.gov The versatility of the pyrrole ring allows it to be incorporated into complex molecular architectures, enabling the development of targeted therapies. scispace.comrsc.orgrsc.org For instance, several pyrrole-based compounds have been developed as kinase inhibitors for cancer treatment. semanticscholar.org The ability of the pyrrole scaffold to serve as a bioisostere for other functional groups further enhances its utility in drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. nih.gov
Overview of Substituted Pyrroles and Their Chemical Versatility
The chemical versatility of pyrrole stems from its aromatic, electron-rich nature, which makes it highly reactive toward electrophiles. numberanalytics.com This reactivity allows for the introduction of a wide variety of substituents onto the pyrrole ring, leading to a vast library of derivatives with diverse properties. wikipedia.orguctm.edu The functionalization of the pyrrole ring is a critical aspect of its chemistry, enabling the synthesis of new materials and pharmaceuticals. numberanalytics.com
Classic synthetic methods for creating substituted pyrroles include the Knorr, Paal-Knorr, and Hantzsch syntheses, which have been foundational in organic chemistry for over a century. nih.govrsc.orgpharmaguideline.com More modern methods continue to be developed, leveraging advances in catalysis and reaction conditions to create polysubstituted pyrroles with high efficiency and regioselectivity. nih.govuctm.edursc.org
Substituted pyrroles can undergo a range of chemical transformations. wikipedia.org While the parent pyrrole polymerizes easily under strongly acidic conditions, substituted pyrroles are often more stable and can participate in reactions like Friedel-Crafts acylation, nitration, and halogenation, typically at the C-2 position. uop.edu.pkwikipedia.orgmbbcollege.in Furthermore, N-substituted pyrroles can act as dienes in Diels-Alder cycloaddition reactions, providing pathways to more complex cyclic systems. wikipedia.org This rich reactivity makes substituted pyrroles invaluable building blocks in organic synthesis. rsc.org
Structural Classification and Nomenclature of Alkyl-Substituted Pyrroles
Alkyl-substituted pyrroles are classified based on the number, type, and position of the alkyl groups attached to the pyrrole ring. The nomenclature follows the IUPAC system, where "pyrrole" is the accepted parent name for the heterocycle. quora.com The ring atoms are numbered starting from the nitrogen atom as position 1, and proceeding around the ring to give the substituents the lowest possible locants. chemistrysteps.com
For the compound 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) :
1H-Pyrrole : This indicates the parent heterocycle is pyrrole, with the hydrogen on the nitrogen atom explicitly noted. quora.com
2-ethyl : An ethyl group (-CH₂CH₃) is attached to the carbon atom at position 2 of the pyrrole ring.
1,3-dimethyl : Two methyl groups (-CH₃) are present. One is attached to the nitrogen atom at position 1 (N-methyl), and the other is attached to the carbon atom at position 3.
(9CI) : This denotes that the name conforms to the 9th Collective Index of Chemical Abstracts Service (CAS), providing a standardized identifier.
The IUPAC rules for naming organic compounds dictate that substituents are listed alphabetically (ethyl before dimethyl). libretexts.org The locants specify the exact position of each substituent, providing an unambiguous structural description.
To illustrate the properties of this class of compounds, the table below shows data for some representative alkyl-substituted pyrroles.
| Compound Name | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,4-Dimethylpyrrole | 165-167 | 0.924 | 1.496 |
| 3-Ethyl-2,4-dimethylpyrrole | 197 (at 710 mmHg) | 0.913 | 1.496 |
Data sourced from publicly available chemical supplier information. sigmaaldrich.comsigmaaldrich.com
Rationale for Research Focus on 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) and Analogues
The specific research focus on a polysubstituted pyrrole like 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) is typically driven by its potential role as a specialized building block for the synthesis of larger, high-value molecules. While this particular compound may not be a final product itself, its tailored substitution pattern makes it a valuable intermediate.
Research on analogous alkyl-substituted pyrroles provides strong evidence for this rationale. For example, compounds like 3-ethyl-2,4-dimethylpyrrole are used as substrates for the synthesis of boradiazaindacene (BODIPY) dyes and meso-substituted dipyrrins, which are important in materials science and as fluorescent labels. sigmaaldrich.com Similarly, other substituted pyrroles are key precursors in the synthesis of dipyrromethanes, which are, in turn, used to construct porphyrins and other porphyrinoid macrocycles. researchgate.net These macrocycles have applications in areas ranging from photodynamic therapy to catalysis.
Therefore, the rationale for investigating 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) is likely rooted in its utility for constructing complex heterocyclic systems. The specific arrangement of the ethyl and dimethyl groups can influence the steric and electronic properties of the resulting larger molecule, allowing researchers to fine-tune its characteristics for specific applications. The synthesis and characterization of such precisely substituted pyrroles are crucial steps in the development of new functional materials, dyes, and potentially, therapeutic agents.
Properties
CAS No. |
151834-00-3 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.199 |
IUPAC Name |
2-ethyl-1,3-dimethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-4-8-7(2)5-6-9(8)3/h5-6H,4H2,1-3H3 |
InChI Key |
MTXUYTYMDFSWRK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN1C)C |
Synonyms |
1H-Pyrrole,2-ethyl-1,3-dimethyl-(9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1h Pyrrole, 2 Ethyl 1,3 Dimethyl 9ci
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus
The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. masterorganicchemistry.commasterorganicchemistry.com This increased electron density makes the carbon atoms of the ring, particularly the α-positions (C2 and C5), highly nucleophilic. In the case of 1H-Pyrrole, 2-ethyl-1,3-dimethyl-, the substitution pattern channels the reactivity of incoming electrophiles.
Common electrophilic aromatic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and formylation reactions like the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comjk-sci.comwikipedia.org The directing effects of the existing alkyl groups on 1H-Pyrrole, 2-ethyl-1,3-dimethyl- will influence the position of substitution. The ethyl group at C2 and the methyl group at C3 sterically hinder the adjacent positions. The N-methyl group further influences the electron distribution within the ring.
A notable example of electrophilic substitution on pyrrole derivatives is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrrole ring. organic-chemistry.orgijpcbs.comjk-sci.comwikipedia.org For electron-rich heterocycles like pyrroles, this reaction is a powerful tool for introducing a carbonyl functionality, which can then be used in further synthetic transformations. rsc.org
Another significant reaction is the Mannich reaction , which involves the aminoalkylation of an active hydrogen-containing compound. researchgate.net In the context of pyrroles, this reaction introduces an aminomethyl group onto the ring. researchgate.netnih.gov The reaction typically involves formaldehyde (B43269) and a primary or secondary amine. researchgate.netresearchgate.net The high reactivity of the pyrrole ring facilitates this transformation, leading to the formation of valuable synthetic intermediates. researchgate.netmdpi.com
The table below summarizes key electrophilic aromatic substitution reactions applicable to pyrrole systems.
| Reaction | Reagents | Product Type |
| Halogenation | X₂, e.g., Cl₂, Br₂, I₂ | Halogenated pyrrole |
| Nitration | HNO₃/H₂SO₄ | Nitropyrrole |
| Sulfonation | SO₃/Pyridine | Pyrrolesulfonic acid |
| Vilsmeier-Haack | POCl₃, DMF | Formylpyrrole |
| Mannich Reaction | CH₂O, R₂NH | Aminomethylpyrrole |
Nucleophilic Reactions and Derivatization Strategies
While the pyrrole ring itself is electron-rich and thus not prone to direct nucleophilic attack, derivatization can introduce functionalities that are susceptible to nucleophilic reactions. For instance, if a leaving group is present on the pyrrole ring or its side chains, nucleophilic substitution can occur.
The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can act as a nucleophile. Alkylation of the nitrogen atom is a common derivatization strategy. wikipedia.org However, in 1H-Pyrrole, 2-ethyl-1,3-dimethyl-, the nitrogen is already substituted with a methyl group.
Nucleophilic character is also exhibited at the carbon atoms of the pyrrole ring, particularly at the unsubstituted positions. These positions can react with strong electrophiles. Furthermore, the introduction of electron-withdrawing groups onto the ring can activate it towards nucleophilic aromatic substitution, although this is less common for simple alkylpyrroles.
Oxidative and Reductive Transformations of Alkylpyrrole Derivatives
Alkyl-substituted pyrroles are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The electron-rich nature of the pyrrole ring makes it sensitive to oxidation, which can result in polymerization or the formation of pyrrolinones or maleimides. For example, the oxidation of some pyrrole derivatives can yield compounds like 3-ethyl-4-methyl-1H-pyrrole-2,5-dione. nist.gov
Conversely, the pyrrole ring can be reduced, although this typically requires harsh conditions. Catalytic hydrogenation can lead to the formation of the corresponding pyrrolidine. The specific conditions for reduction, such as the choice of catalyst and hydrogen pressure, will determine the extent of saturation.
Functionalization at Alkyl Side Chains
The ethyl and methyl groups attached to the pyrrole ring of 1H-Pyrrole, 2-ethyl-1,3-dimethyl- can also be sites for chemical modification. Halogenation of the alkyl side chains can occur under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This introduces a handle for further nucleophilic substitution reactions at the side chain.
Oxidation of the alkyl groups is also possible. For instance, strong oxidizing agents can convert the alkyl groups to carboxylic acids, although this may also affect the sensitive pyrrole ring. Selective oxidation of the side chain while preserving the pyrrole nucleus can be challenging.
Pathways to Complex Heterocyclic Architectures
Substituted pyrroles like 1H-Pyrrole, 2-ethyl-1,3-dimethyl- are crucial precursors for the synthesis of more complex heterocyclic systems, including macrocycles and fused-ring structures.
Macrocyclization Reactions (e.g., Porphyrin Precursors)
Pyrroles are the fundamental building blocks of porphyrins, which are large macrocyclic compounds essential in many biological processes. The synthesis of porphyrins often involves the condensation of appropriately substituted pyrroles. While 1H-Pyrrole, 2-ethyl-1,3-dimethyl- itself may not be a direct precursor due to the N-methylation, similar pyrrole structures with specific substitution patterns are key. For instance, pyrroles like ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate are used as porphyrin building blocks. frontierspecialtychemicals.com The synthesis typically involves the formation of a dipyrromethane, which is then condensed to form the porphyrin macrocycle.
Annulation to Fused Ring Systems
Annulation reactions involve the construction of a new ring fused to an existing one. Substituted pyrroles can undergo reactions that lead to the formation of fused heterocyclic systems, such as indolizines or other nitrogen-containing polycyclic structures. These reactions often involve the functional groups on the pyrrole ring or its side chains participating in intramolecular cyclizations. The specific substitution pattern on the pyrrole dictates the type of fused system that can be formed.
Advanced Spectroscopic and Analytical Characterization of 1h Pyrrole, 2 Ethyl 1,3 Dimethyl 9ci
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Detailed NMR studies are fundamental for the structural elucidation of organic molecules, providing insight into the connectivity and spatial arrangement of atoms.
Proton (1H) and Carbon (13C) NMR Chemical Shift Analysis
Experimental 1H and 13C NMR data for 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) are not available in surveyed databases. Such data would provide specific chemical shifts (δ) in ppm for each unique proton and carbon atom in the molecule, confirming the substitution pattern on the pyrrole (B145914) ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experimental results, which are crucial for unambiguously assigning the structure by showing correlations between nuclei, could not be found.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl group and potentially across the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the ethyl and methyl groups on the pyrrole core.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, helping to confirm the spatial arrangement of the substituents around the ring.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Confirmation
While the molecular weight can be calculated, specific high-resolution mass spectrometry (HRMS) data, which would confirm the exact mass and elemental formula (C8H13N), is not published. The fragmentation pattern under techniques like electron ionization (EI) would provide characteristic daughter ions, offering further structural confirmation.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
An experimental Fourier-Transform Infrared (FT-IR) spectrum for this compound is not available. A spectrum would be expected to show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C stretching of the pyrrole ring, and C-N stretching vibrations, confirming the presence of the key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Published UV-Vis spectroscopic data for 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) could not be located. This analysis would reveal the wavelengths of maximum absorbance (λmax), providing insight into the electronic transitions and the extent of conjugation within the substituted pyrrole system.
X-ray Crystallography for Definitive Solid-State Structural Determination
There is no evidence in the literature of a single-crystal X-ray diffraction study having been performed on this compound. Such an analysis would provide definitive proof of its molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
The rigorous assessment of purity and the effective separation of isomers are critical in the characterization of specialty chemicals like 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI). Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these purposes. While specific literature detailing the chromatographic analysis of 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) is not extensively available, methods applied to structurally similar substituted pyrroles provide a strong foundation for establishing effective analytical protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds. For substituted pyrroles, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. sielc.com This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
A typical RP-HPLC method for a compound like 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) would likely involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution, especially when using a mass spectrometer as a detector. sielc.com For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective in separating impurities with a wide range of polarities.
The purity of a sample is determined by integrating the area of the main peak corresponding to 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) and comparing it to the total area of all detected peaks. Diode-Array Detection (DAD) or Photodiode Array (PDA) detection is often used to assess peak purity by comparing the UV-Vis spectra across a single chromatographic peak. A consistent spectrum across the peak suggests it is a single, pure component.
Table 1: Illustrative HPLC Parameters for Purity Assessment of Substituted Pyrroles
| Parameter | Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20-22 min: 95-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and/or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of conditions based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Purity
GC-MS is a powerful technique for the analysis of volatile compounds and is particularly well-suited for separating and identifying isomers of substituted pyrroles. In GC, separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum, which acts as a molecular fingerprint for identification.
For 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI), potential isomers could include positional isomers where the ethyl and methyl groups are arranged differently on the pyrrole ring, such as 1H-Pyrrole, 3-ethyl-2,4-dimethyl- or 1H-Pyrrole, 4-ethyl-2,3-dimethyl-. The separation of these isomers is crucial for unambiguous identification and characterization.
A standard approach would involve a non-polar capillary column, such as one coated with a phenyl-arylene polymer. A programmed temperature ramp is typically used to ensure the elution of compounds with varying volatilities. The NIST WebBook provides GC data for the related isomer, 1H-Pyrrole, 3-ethyl-2,4-dimethyl-, which can serve as a reference point for developing a method for 2-ethyl-1,3-dimethyl-1H-pyrrole. Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) offers even greater resolving power for complex mixtures and can be instrumental in separating co-eluting isomers. bris.ac.ukbris.ac.uk
Table 2: Representative GC-MS Parameters for the Analysis of Substituted Pyrroles
| Parameter | Value/Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
This table outlines typical GC-MS conditions that could be adapted for the analysis of 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) and its isomers.
Chiral Chromatography for Enantiomeric Separation
If the substitution pattern of a pyrrole derivative results in a chiral center, the separation of enantiomers is necessary. While 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) itself is not chiral, related pyrrole structures can be. Chiral chromatography, using a chiral stationary phase (CSP), is the most common method for resolving enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of a wide range of chiral compounds, including heterocyclic molecules. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving enantioseparation.
Computational Chemistry and Theoretical Studies on 1h Pyrrole, 2 Ethyl 1,3 Dimethyl 9ci and Alkylpyrroles
Quantum Chemical Calculations: Electronic Structure, Molecular Geometry, and Energetics (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of alkylpyrroles. These methods allow for the precise calculation of electronic structure, molecular geometry, and energetic properties.
Electronic Structure: The electronic properties of pyrrole (B145914) and its derivatives are of significant interest. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. researchgate.net DFT calculations can map the charge density of these orbitals, providing a visual representation of electron distribution. researchgate.net Studies on substituted polypyrroles have shown that the presence of substituents can decrease the energy gap between HOMO and LUMO, enhancing their molecular properties. ui.edu.ng
Molecular Geometry: Theoretical calculations can accurately predict the bond lengths, bond angles, and dihedral angles of alkylpyrroles. For example, DFT-LDA calculations have been used to determine the geometrical structure of pyrrole. researchgate.net In a study of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole ring planes were found to be nearly perpendicular to each other. nih.gov Computational methods like B3LYP/6-311G(d,p) are often used to optimize molecular structures for comparison with experimental data obtained from techniques like X-ray crystallography. nih.gov
Energetics: Computational methods are also employed to calculate the thermodynamic properties of alkylpyrroles. For instance, G3(MP2)//B3LYP computations have been used to determine N-H bond dissociation enthalpies, gas-phase acidities and basicities, proton and electron affinities, and adiabatic ionization enthalpies for pyrrole derivatives. acs.org These calculations can also predict the gas-phase enthalpies of formation, which have shown excellent agreement with experimental data. acs.org Thermodynamic parameters such as enthalpy change, entropy change, and free energy change can indicate the spontaneity of polymer formation from substituted pyrroles. ui.edu.ng
| Property | Computational Method | Findings for Alkylpyrroles |
| Electronic Structure | DFT, Spin-flip time density functional theory | Substituents can decrease the HOMO-LUMO energy gap, enhancing molecular properties. ui.edu.ng |
| Molecular Geometry | DFT-LDA, B3LYP/6-311G(d,p) | Accurately predicts bond lengths, angles, and conformations, comparable to experimental data. researchgate.netnih.gov |
| Energetics | G3(MP2)//B3LYP, MP2 | Calculates enthalpies of formation, bond dissociation energies, and other thermodynamic properties with high accuracy. acs.org |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods have become indispensable for predicting and interpreting the spectroscopic data of alkylpyrroles, aiding in their identification and characterization.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant challenge, especially for charged species like protonated alkylpyrroles. ruc.dkruc.dk Studies have shown that while Density Functional Theory (DFT) with functionals like B3LYP may not be sufficient for accurately reproducing all ¹³C chemical shifts, Møller-Plesset perturbation theory (MP2) provides results that are in almost perfect agreement with experimental data. ruc.dkruc.dk For ¹H chemical shifts, however, DFT functionals can sometimes outperform MP2 calculations. researchgate.net The inclusion of solvent effects, often through a polarizable continuum model (PCM), generally improves the accuracy of predicted chemical shifts. ku.dk However, for specific protons like the N-H proton, the inclusion of explicit solvent molecules in the calculation is necessary for accurate predictions. ku.dk Machine learning approaches are also emerging as powerful tools for predicting NMR chemical shifts with high accuracy and speed. nih.gov
UV-Vis Spectra: The maximum absorption wavelengths (λmax) of alkylpyrroles and their derivatives can be calculated from the HOMO-LUMO energy gaps determined by computational methods. researchgate.net These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions within the molecule.
| Spectroscopic Parameter | Computational Approach | Key Findings and Considerations |
| ¹³C NMR Chemical Shifts | MP2, DFT (various functionals) | MP2 generally provides better accuracy than B3LYP for protonated alkylpyrroles. ruc.dkruc.dk |
| ¹H NMR Chemical Shifts | DFT (various functionals), MP2 | DFT functionals can provide better agreement with experimental data than MP2. researchgate.net |
| Solvent Effects on NMR | Polarizable Continuum Model (PCM), Explicit Solvent Molecules | PCM improves accuracy, but explicit solvent molecules are crucial for N-H protons. ku.dk |
| UV-Vis Spectra (λmax) | Calculation from HOMO-LUMO energies | Theoretical predictions help in interpreting electronic transitions. researchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, AIM)
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. Computational tools like Hirshfeld surface analysis and Atoms in Molecules (AIM) theory are used to visualize and quantify these interactions.
Atoms in Molecules (AIM) Theory: AIM theory can be used to analyze the electron density to characterize the nature of chemical bonds and intermolecular interactions. While not explicitly detailed in the provided search results for alkylpyrroles, it is a powerful complementary tool to Hirshfeld surface analysis for understanding crystal packing.
| Interaction Type | Analytical Tool | Insights Gained for Alkylpyrroles and Related Compounds |
| Overall Intermolecular Contacts | Hirshfeld Surface Analysis | Visualizes and quantifies the contributions of different atomic contacts to crystal packing. nih.govscirp.org |
| Hydrogen Bonding | Hirshfeld Surface Analysis (dnorm), Fingerprint Plots | Identifies and highlights the importance of N-H···O, N-H···N, and C-H···O hydrogen bonds. nih.gov |
| van der Waals Forces | Hirshfeld Surface Analysis (Fingerprint Plots) | H···H contacts often contribute significantly to the overall crystal packing. nih.gov |
| π–π Stacking Interactions | Hirshfeld Surface Analysis (Shape-Index) | Visualizes the presence of adjacent red and blue triangles indicative of π–π stacking. nih.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving alkylpyrroles. figshare.comkaist.ac.kr By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.
Density Functional Theory (DFT) and Møller-Plesset (MP2) theory are commonly used to study reaction mechanisms. nih.gov For example, the formation of N-alkylpyrroles via intermolecular redox amination has been investigated in detail using these methods, leading to the proposal of new reaction mechanisms. nih.gov Computational studies can evaluate proposed mechanisms and determine the energetic barriers of transition states. nih.gov
The unified reaction valley approach (URVA) is a sophisticated method for analyzing reaction mechanisms. smu.edu It examines the reaction path and the changes in the electronic and geometric structure of the reacting molecules along this path. smu.edu This approach can reveal the sequence of chemical processes and identify the electronic factors that control the reaction. smu.edu For surface-catalyzed reactions, computational simulations can complement experimental techniques like scanning tunneling microscopy (STM) to elucidate reaction sequences and identify intermediates and final products. researchgate.net
Conformational Analysis and Potential Energy Surfaces
Alkylpyrroles can exist in different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
Potential Energy Surfaces (PES): A potential energy surface is a mathematical representation of the energy of a molecule as a function of its geometry. By scanning the PES, researchers can locate energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers. For example, a PES scan of L-proline, which contains a pyrrolidine ring, was performed by rotating its carboxylic group to understand its conformational stability. researchgate.net Such studies can reveal the rigidity of the molecular structure and the energy barriers to conformational changes. researchgate.net The presence of intramolecular hydrogen bonds can significantly influence the stability of certain conformers. researchgate.net
Applications of 1h Pyrrole, 2 Ethyl 1,3 Dimethyl 9ci and Its Derivatives in Advanced Materials Science
Role as Monomers in Conducting Polymers (Polypyrroles)
Pyrrole (B145914) and its derivatives are fundamental monomers for synthesizing conducting polymers, most notably polypyrrole (PPy). nih.gov The polymerization process, which can be achieved through chemical or electrochemical oxidation, involves the coupling of monomer units to form a conjugated polymer backbone. nih.govmdpi.com This conjugation of alternating single and double bonds allows for the movement of charge carriers, rendering the material electrically conductive. nih.gov
The substitution on the pyrrole ring, such as the ethyl and methyl groups in 1H-Pyrrole, 2-ethyl-1,3-dimethyl-, plays a significant role in tailoring the properties of the resulting polypyrrole. For instance, N-substituted PPy derivatives can exhibit improved solubility and mechanical strength. mdpi.com The presence of alkyl groups can enhance the hydrophobicity and thermal stability of the polymer. mdpi.com
The synthesis of polypyrrole and its derivatives can be achieved through two primary methods:
Electrochemical Polymerization: This method involves the application of an electric potential to an electrode submerged in a solution containing the pyrrole monomer. The monomer oxidizes and polymerizes on the electrode surface, forming a film. mdpi.com
Chemical Oxidation Polymerization: In this approach, a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), is added to the monomer solution to initiate polymerization. nih.gov This method is often used for large-scale production. nih.gov
The properties of the resulting polypyrrole can be influenced by various factors, including the type of substituent on the pyrrole ring, the polymerization method, and the dopants used. The choice of substituents can significantly impact the polymer's structure and, consequently, its physical and chemical properties. mdpi.com
Components in Organic Electronic and Optoelectronic Devices
The semiconducting nature of polypyrrole and its derivatives makes them suitable for use in a range of organic electronic and optoelectronic devices. These materials offer advantages such as low manufacturing costs, mechanical flexibility, and light weight. mdpi.com
Derivatives of pyrrole are integral to the development of:
Organic Thin-Film Transistors (OTFTs): These are key components in flexible displays and sensors. squarespace.com Small molecule semiconductors based on pyrrole derivatives are valued for their high purity and suitability for solution-based processing. squarespace.com
Organic Light Emitting Diodes (OLEDs): Polypyrrole derivatives have been explored for use in OLEDs, contributing to the development of more efficient and cost-effective display technologies. researchgate.net
Polymer Solar Cells (PSCs): The unique electronic properties of pyrrole-based polymers are being harnessed to create efficient and flexible solar energy conversion devices. mdpi.com
Research has shown that copolymers of pyrrole with other monomers, such as pyrrole-2-carboxaldehyde, can exhibit enhanced solubility and film-forming capabilities, which are desirable for device fabrication. researchgate.net The resulting copolymers have potential applications in rechargeable batteries, capacitors, and optical displays. researchgate.net
Precursors for Dyes and Pigments
Pyrrole derivatives are foundational in the synthesis of high-performance pigments and dyes, particularly diketopyrrolopyrroles (DPPs). nih.govwikipedia.org DPPs are known for their brilliant colors, high fluorescence quantum yields, and excellent stability against heat and light. nih.govrsc.org These properties make them highly valuable in various applications, including automotive paints and inks. wikipedia.orgscispace.com
The synthesis of DPPs often involves the reaction of a pyrrole-based precursor with other chemical reagents. nih.gov The specific substituents on the pyrrole ring can influence the final color and properties of the dye. For example, modifying the structure through N-alkylation can improve the solubility of the resulting dye, making it suitable for applications like ink-jet printing for LCD color filters. scispace.com Research has demonstrated that the introduction of different functional groups to the DPP core can tune the absorption and emission wavelengths of the dye. nih.gov
Key Characteristics of DPP Dyes:
High thermal and light stability. nih.govscispace.com
Strong fluorescence. nih.govwikipedia.org
Tunable optical properties through chemical modification. wikipedia.orgscispace.com
The synthesis of novel DPP dyes often starts from commercially available pigments, which are then chemically modified to achieve the desired properties. nih.gov
Building Blocks for Sensor Technologies
The electrical conductivity of polypyrrole and its derivatives, which can be modulated by exposure to certain chemical species, makes them excellent materials for sensor applications. rsc.orgresearchgate.net These sensors can detect a wide range of analytes, including organic vapors, gases, and biomolecules. rsc.orgnih.gov
The sensing mechanism of polypyrrole-based sensors relies on the change in the polymer's electrical resistance upon interaction with the target analyte. researchgate.net The sensitivity and selectivity of these sensors can be enhanced by:
Nanostructuring: Creating nanostructured polypyrrole, such as nanoparticles or nanofibers, increases the surface area available for interaction with the analyte, leading to higher sensitivity. nih.gov
Functionalization: Introducing specific functional groups to the polypyrrole backbone can create selective binding sites for target molecules. researchgate.net
Composites: Combining polypyrrole with other materials, like metal oxides, can improve sensor performance. researchgate.net
For example, urchin-like polypyrrole nanoparticles have demonstrated high sensitivity and very low detection limits for hazardous gases like ammonia. nih.gov Furthermore, polypyrrole derivatives have been successfully used in biosensors for the detection of important biomolecules such as glucose, dopamine, and DNA. rsc.orgnih.gov
Exploration of Biological and Biochemical Interactions of 1h Pyrrole, 2 Ethyl 1,3 Dimethyl 9ci and Analogues
Molecular Recognition and Binding Mechanisms with Biological Macromolecules (e.g., Enzymes, Receptors)
The biological activity of pyrrole (B145914) derivatives is fundamentally linked to their ability to recognize and bind to specific sites on biological macromolecules. The nature of these interactions is governed by the three-dimensional structure of the pyrrole compound and the topology of the protein's binding site.
Substituted pyrroles are adept at mimicking the hydrophobic side chains of amino acid residues found at the "hot-spots" of protein-protein interactions (PPIs). mdpi.com For instance, tetrasubstituted pyrrole derivatives with three aromatic substituents on the core ring can mimic the hydrophobic side chains of residues in α-helix-based PPI motifs. mdpi.com This mimicry allows them to fit into hydrophobic pockets on protein surfaces. Computer-aided molecular docking of certain N-substituted pyrrole inhibitors of HIV-1 entry has shown that they fit inside a hydrophobic pocket on the gp41 protein. nih.gov The binding is further stabilized by interactions between substituents on the pyrrole ring and residues within the binding site; for example, a carboxyl group on the inhibitor can form a salt bridge with a positively charged lysine (B10760008) residue. nih.gov
The binding mechanism often involves a combination of hydrophobic and ionic interactions. nih.gov In the case of pyrrole derivatives acting as inhibitors for lymphocyte-specific kinase (Lck), a key enzyme in the immune response, a proposed binding mode has been established based on structure-activity relationships. nih.gov Similarly, diaryl-pyrrole derivatives that selectively inhibit butyrylcholinesterase (BChE) engage in non-covalent binding with the enzyme. researchgate.net Molecular docking studies suggest these interactions are crucial for their inhibitory effect. researchgate.net The specific substituents on the pyrrole ring are critical, as they can enhance binding affinity and selectivity for the target macromolecule. nih.govnih.gov
Table 1: Examples of Molecular Interactions of Pyrrole Derivatives with Biological Targets
| Pyrrole Derivative Class | Biological Target | Key Interaction Types | Source |
|---|---|---|---|
| N-substituted pyrroles | HIV-1 gp41 | Hydrophobic interactions within binding pocket; Ionic interactions (salt bridge) | nih.gov |
| Tetrasubstituted pyrroles (TSPs) | Protein-Protein Interaction Motifs | Mimicry of hydrophobic amino acid side chains | mdpi.com |
| 1,3-diaryl-pyrroles | Butyrylcholinesterase (BChE) | Non-covalent binding, mixed competitive mode | researchgate.net |
| Novel pyrrole series | Lymphocyte-specific kinase (Lck) | Specific binding mode established via SAR | nih.gov |
Modulation of Enzymatic Activities at the Molecular Level (e.g., Inhibition Mechanisms)
Pyrrole-containing compounds have been extensively investigated as modulators of enzyme activity, frequently acting as inhibitors. nih.govmdpi.com The mechanism and potency of inhibition are highly dependent on the substitution pattern of the pyrrole core, which dictates the compound's affinity and binding mode to the enzyme's active or allosteric sites.
A series of pyrrole derivatives have been identified as potent inhibitors of lymphocyte-specific kinase (Lck), with the most effective analogues displaying IC₅₀ values below 10 nM. nih.gov Similarly, certain 1,3-diaryl-pyrrole derivatives show high selectivity and potent inhibition of butyrylcholinesterase (BChE), with IC₅₀ values as low as 1.71 µM. researchgate.net Kinetic studies of one such derivative revealed a mixed competitive inhibition mode, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
However, not all pyrrole derivatives that show enzyme inhibition in initial screens are specific binders. Some pyrrole alkanoic acids identified as submicromolar inhibitors of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) were later classified as "nuisance inhibitors". nih.gov These compounds are believed to form colloid-like aggregates that non-specifically sequester and inhibit the enzyme, rather than binding directly to a specific site. nih.gov This type of inhibition is highly sensitive to the presence of non-ionic detergents, which can disrupt the aggregates and abolish the inhibitory activity. nih.gov
Table 2: Selected Pyrrole Derivatives as Enzyme Inhibitors
| Pyrrole Derivative Class | Target Enzyme | Reported Potency (IC₅₀) | Inhibition Mechanism | Source |
|---|---|---|---|---|
| Novel pyrrole analogues | Lymphocyte-specific kinase (Lck) | <10 nM | Not specified | nih.gov |
| 1,3-diaryl-pyrroles | Butyrylcholinesterase (BChE) | 1.71 µM (best) | Mixed competitive | researchgate.net |
| [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid | Aldose Reductase | Micromolar range | Not specified | nih.gov |
| Pyrrole alkanoic acids | Microsomal prostaglandin E₂ synthase-1 (mPGES-1) | 0.1 - 1 µM | Nuisance inhibition (aggregate-based) | nih.gov |
| Dihydropyrimidinones (DHPM) with pyrrole ring | Kinesin Eg5 (ATPase activity) | 30.25 µM (best) | Mixed inhibition | mdpi.com |
Contribution to Natural Product Structures and Biosynthetic Pathways
The pyrrole framework is a ubiquitous structural motif found in a diverse range of natural products, particularly those isolated from marine organisms like sponges. chim.itmdpi.com These compounds often exhibit significant biological activities, including anticancer and antimicrobial properties. chim.it
Many marine natural products feature a pyrrole-2-carboxamide core, which is often brominated at the C4 and/or C5 positions. chim.it Examples include longamide, hanishin, and agelastatin A. chim.it Another major class is the pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a growing family of over 150 structurally complex marine compounds. nih.gov The biosynthesis of these complex molecules is thought to originate from simpler precursors like oroidin. nih.gov
Several biosynthetic pathways leading to the pyrrole ring in nature have been proposed. One major route involves the dehydrogenation of proline to form the common pyrrole-2-carboxylate unit. mdpi.com Another key pathway uses δ-aminolevulinic acid (ALA) as an intermediate. mdpi.com Two molecules of ALA undergo an enzyme-catalyzed condensation to yield porphobilinogen, a central building block from which many substituted pyrroles are derived. mdpi.com The pyrrolyl-2-carboxyl moiety is also believed to be a key precursor in the biosynthesis of other natural products, such as pyrrolostatin, which is formed by the convergence of the pyrrole pathway with the isoprenoid pathway. researchgate.net
Table 3: Examples of Pyrrole-Containing Natural Products
| Natural Product | Structural Class | Proposed Biosynthetic Precursor | Natural Source | Source |
|---|---|---|---|---|
| Agelastatin A | Brominated pyrrole-2-carboxamide | Pyrrole-2-carboxylate | Marine Sponges (e.g., genus Agelas) | chim.it |
| Longamide | Brominated pyrrole-2-carboxamide | Pyrrole-2-carboxylate | Marine Sponges | chim.it |
| Oroidin | Pyrrole-2-aminoimidazole (P-2-AI) | Halogenated pyrrolyl-2-carboxyl, L-arginine | Marine Sponges | nih.govresearchgate.net |
| Lamellarins | 3,4-diarylated pyrrole-2-carboxylic acid | Pyrrole-2-carboxylate | Marine Organisms | chim.it |
| Pyrrolostatin | Pyrrole with isoprenoid side chain | Pyrrolyl-2-carboxyl, Geranyl pyrophosphate | Not specified | researchgate.net |
Mechanisms of Antimicrobial Action (Molecular Targets, Cell Wall Interactions)
Pyrrole derivatives represent an important class of antimicrobial agents with activity against bacteria and fungi. rsc.orgtandfonline.com Their mechanisms of action are varied and can involve specific molecular targets or disruption of cellular structures like the cell wall.
The effectiveness of pyrrole-based antibacterials can differ between Gram-positive and Gram-negative bacteria. acgpubs.org Some 1,2,3,4-tetrasubstituted pyrrole derivatives show inhibitory effects against Gram-positive bacteria like S. aureus and B. cereus but are inactive against Gram-negative bacteria. acgpubs.org This difference is often attributed to the low permeability of the Gram-negative outer membrane, which may prevent the compounds from reaching their intracellular targets. acgpubs.org Molecular docking studies have been used to investigate the binding of these compounds to potential bacterial protein targets. acgpubs.org
Naturally occurring pyrroles are a source of inspiration for new antibiotics. nih.gov Pyrrolnitrin, a fungal metabolite, possesses broad-spectrum antifungal activity. tandfonline.com Another class, the pyrrolopyrimidines, which are structurally similar to purines, can interfere with essential cellular processes. tandfonline.com For example, some of these compounds are known to inhibit tRNA aminoacylation, thereby halting protein synthesis. tandfonline.com
A key strategy for antimicrobial action is the disruption of the bacterial or fungal cell wall. nih.govnih.gov While some pyrroles may have direct effects, a powerful mechanism involves synergistic interactions. It has been demonstrated that cell membrane-affecting compounds can act synergistically with cell wall degrading enzymes (CWDEs). apsnet.org The initial damage to the cell wall by an enzyme allows greater access for a second agent to the cell membrane, leading to a potent combined antimicrobial effect. apsnet.org This suggests that pyrrole derivatives that affect membrane integrity could be highly effective when the cell wall is compromised, a mechanism potentially involved in biological control processes and plant self-defense. apsnet.org
Environmental Behavior and Degradation of Alkylpyrroles
Persistence and Biodegradation Pathways in Environmental Compartments
The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For alkylpyrroles, both biotic and abiotic degradation pathways are significant.
Persistence:
The persistence of pyrrole (B145914) derivatives is highly dependent on the substituents on the pyrrole ring. In general, pyrrole itself can be susceptible to degradation, particularly through oxidation and polymerization when exposed to air and light. The alkyl substituents on 1H-Pyrrole, 2-ethyl-1,3-dimethyl- may influence its persistence. Increased alkyl substitution can sometimes lead to greater persistence by sterically hindering microbial or enzymatic attack. However, these alkyl chains can also provide a site for initial oxidative attack by microorganisms.
Biodegradation Pathways:
Biodegradation is a key process for the removal of organic compounds from the environment. nih.gov The biodegradation of pyrrole and its derivatives can proceed under both aerobic and anaerobic conditions, although aerobic pathways are generally more efficient. Microorganisms capable of degrading aromatic hydrocarbons may also degrade alkylpyrroles.
Under aerobic conditions, the typical biodegradation pathway involves the initial oxidation of the alkyl side chains or the pyrrole ring itself. This is often initiated by monooxygenase or dioxygenase enzymes, leading to the formation of hydroxylated intermediates. These intermediates can then undergo ring cleavage, eventually leading to mineralization (conversion to carbon dioxide, water, and inorganic compounds).
In anaerobic environments, the degradation of aromatic compounds is more challenging. The initial activation of the molecule often involves carboxylation or the addition of fumarate (B1241708), followed by ring reduction and cleavage. The specific microbial communities present and the redox conditions of the environment play a crucial role in determining the rate and extent of biodegradation. nih.gov The degradation of aryl hydrocarbons, for instance, has been observed to be significantly influenced by soil moisture content. mdpi.com
Table 1: General Biodegradation Pathways for Alkylpyrroles
| Degradation Pathway | Description | Environmental Compartment | Key Factors |
|---|---|---|---|
| Aerobic Degradation | Initial oxidation of alkyl side-chains or the pyrrole ring by monooxygenase or dioxygenase enzymes, followed by ring cleavage. | Soil, Water | Oxygen availability, microbial population, temperature. |
| Anaerobic Degradation | Initial activation via carboxylation or fumarate addition, followed by ring reduction and cleavage. | Sediments, anoxic zones in soil and water | Absence of oxygen, presence of alternative electron acceptors (e.g., nitrate (B79036), sulfate), specific anaerobic microbial consortia. |
Bioaccumulation Potential and Environmental Mobility
Bioaccumulation Potential:
The bioaccumulation potential of a chemical refers to its ability to accumulate in living organisms. A key indicator for this is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity. wikipedia.org A high log Kow value suggests a greater tendency to partition into fatty tissues and thus a higher potential for bioaccumulation.
Environmental Mobility:
The environmental mobility of a chemical is its ability to move through different environmental compartments (soil, water, air). This is largely determined by its partitioning behavior, particularly its sorption to soil and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter for assessing this mobility. youtube.com A high Koc value indicates strong sorption to organic matter in soil and sediment, leading to lower mobility.
The Koc of alkylpyrroles can be estimated from their Kow values. nih.gov Given the expected moderate lipophilicity of 1H-Pyrrole, 2-ethyl-1,3-dimethyl-, it is likely to exhibit moderate sorption to soils with significant organic matter content. In sandy soils with low organic carbon, its mobility would be higher. The mobility of a substance in soil is also influenced by factors such as soil pH, clay content, and cation-exchange capacity. nih.gov
Table 2: Estimated Physicochemical Properties and Environmental Partitioning of 1H-Pyrrole, 2-ethyl-1,3-dimethyl-
| Parameter | Estimated Value/Range | Implication for Environmental Behavior |
|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | 2.0 - 3.5 (Estimated based on similar alkylpyrroles) | Moderate potential for bioaccumulation in aquatic organisms. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 100 - 1000 L/kg (Estimated based on log Kow) | Moderate mobility in soil; sorption will be a significant process in organic-rich soils. |
| Water Solubility | Low to Moderate (Inversely related to log Kow) | Limited distribution in the aqueous phase, with a tendency to partition to sediment and biota. |
Photochemical and Chemical Degradation Studies
Photochemical Degradation:
Photodegradation is a significant abiotic degradation pathway for many organic compounds in the environment, particularly in sunlit surface waters and the atmosphere. Pyrrole and its derivatives are known to be susceptible to photodegradation. ethz.chnyu.edu This can occur through two primary mechanisms:
Direct Photodegradation: The molecule itself absorbs light energy, leading to its excitation and subsequent chemical transformation.
Indirect Photodegradation: Other substances in the environment, such as dissolved organic matter or nitrate ions, absorb light and produce reactive species (e.g., hydroxyl radicals, singlet oxygen) that then react with and degrade the pyrrole compound. nyu.edu
Studies on various pyrrole derivatives have shown that the substituents on the pyrrole ring significantly influence the rate and pathway of photodegradation. ethz.ch For 1H-Pyrrole, 2-ethyl-1,3-dimethyl-, both direct and indirect photodegradation are likely to contribute to its transformation in aquatic environments. The degradation products can be varied and may include oxidized and ring-opened compounds. Some research indicates that certain pyrrole derivatives can undergo photoinduced disproportionation. rsc.org
Chemical Degradation:
In addition to photodegradation, 1H-Pyrrole, 2-ethyl-1,3-dimethyl- can undergo chemical degradation in the environment. Pyrroles are known to be susceptible to oxidation and polymerization, particularly in the presence of air, light, and acidic conditions. stackexchange.com The degradation of pyrrole in air can lead to the formation of dark-colored polymeric materials. stackexchange.com
The presence of oxidizing agents in the environment, such as hydroxyl radicals in the atmosphere or in water, can lead to the transformation of alkylpyrroles. The reaction with hydroxyl radicals is often a primary degradation pathway for volatile organic compounds in the troposphere. The rate of this reaction will depend on the atmospheric concentration of hydroxyl radicals and the specific reaction rate constant for the compound.
Table 3: Summary of Abiotic Degradation Pathways for 1H-Pyrrole, 2-ethyl-1,3-dimethyl-
| Degradation Type | Mechanism | Environmental Compartment | Significance |
|---|---|---|---|
| Photochemical Degradation | Direct absorption of light and reaction with photochemically generated reactive species (e.g., •OH, 1O2). | Surface Waters, Atmosphere | A potentially significant removal process, especially in clear, sunlit waters. |
| Chemical Degradation (Oxidation) | Reaction with atmospheric or aquatic oxidants (e.g., hydroxyl radicals). | Atmosphere, Water | Important for atmospheric removal and can contribute to degradation in water. |
| Chemical Degradation (Polymerization) | Self-reaction, often initiated by acidic conditions or exposure to air and light. | Can occur in various compartments, leading to less mobile products. | May lead to the formation of more persistent, complex mixtures. |
Future Research Directions and Emerging Trends in 1h Pyrrole, 2 Ethyl 1,3 Dimethyl 9ci Chemistry
Development of Novel and Highly Efficient Synthetic Strategies for Substituted Pyrroles
While classical methods like the Paal-Knorr and Hantzsch syntheses have been foundational, current research is intensely focused on developing more efficient, selective, and versatile strategies for constructing polysubstituted pyrroles. pharmaguideline.comnih.gov A major thrust is the use of transition-metal catalysis, which offers milder reaction conditions and broader functional group tolerance. For instance, methodologies employing catalysts based on iron, acs.org manganese, nih.gov and iridium nih.govtcsedsystem.edu are gaining prominence for their sustainability and efficiency.
Future work will likely concentrate on:
C-H Activation: Direct functionalization of pyrrole (B145914) C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Developing catalysts that can selectively activate specific C-H bonds on a pre-existing pyrrole core like 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI) would enable rapid diversification.
Domino and One-Pot Reactions: Designing multi-step reactions that proceed in a single vessel without isolation of intermediates significantly improves efficiency and reduces waste. mdpi.com Strategies like the double isocyanide cyclization represent innovative domino processes for creating complex heterocyclic systems. acs.org
Photocatalysis and Electrosynthesis: The use of light or electricity to drive pyrrole synthesis is a burgeoning area. These methods can often proceed under ambient conditions and provide access to unique reaction pathways that are not achievable through traditional thermal methods.
| Strategy | Catalyst/Reagent Example | Key Advantages | Reference |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | Palladium, Iron, Manganese | High selectivity, broad functional group tolerance, milder conditions. | acs.orgnih.govunimi.it |
| Reductive Cyclization | Palladium complexes with CO | Good yields, utilizes readily available starting materials (e.g., nitrodienes). | unimi.it |
| [3+2] Cycloaddition | Gold-catalyzed (Azirines + Ynamides) | Modular approach to non-aromatic and aromatic pyrroles. | researchgate.net |
| Bio-sourced Conversion | Primary amines with 3-hydroxy-2-pyrones | Utilizes renewable starting materials, sustainable conditions (solvent-free or aqueous). | acs.org |
Exploration of New Applications in Interdisciplinary Fields
The unique electronic properties and structural versatility of the pyrrole ring make it a privileged scaffold in various scientific domains. While historically significant in medicine and natural products, emerging applications for substituted pyrroles are being explored in materials science, electronics, and catalysis. nih.govtcsedsystem.edu
Organic Electronics: Polypyrroles are well-known conducting polymers. Future research could focus on creating precisely substituted pyrrole monomers, like derivatives of 1H-Pyrrole, 2-ethyl-1,3-dimethyl-(9CI), to fine-tune the electronic properties (e.g., bandgap, conductivity) of the resulting polymers for applications in sensors, organic light-emitting diodes (OLEDs), and flexible electronics.
Biomaterials and Bio-conjugation: The biocompatibility of some pyrrole-based materials opens avenues in tissue engineering and drug delivery. researchgate.net Functionalized pyrroles can be used to modify surfaces of medical implants or to tether bioactive molecules, leveraging the pyrrole core as a stable linking unit.
Energy Storage: Pyrrole derivatives are being investigated for their potential use in energy storage systems, such as in the design of novel electrolytes for batteries or as components of organic radical batteries, where the nitrogen heterocycle can stabilize radical species.
Agrochemicals: The development of new insecticides and herbicides containing the pyrrole moiety, such as the commercial insecticide chlorfenapyr, continues to be an active area of research, driven by the need for more effective and environmentally benign crop protection agents. nih.gov
Advanced Characterization Techniques for In Situ Monitoring of Pyrrole Reactions
Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The development of advanced analytical techniques that allow for real-time, in situ monitoring of chemical reactions is transforming this endeavor. For pyrrole synthesis, moving beyond standard post-reaction characterization (NMR, MS, IR) researchgate.netmdpi.comresearchgate.net is a key research direction.
Future trends in this area include:
Flow Chemistry with Integrated Analytics: Coupling continuous flow reactors with in situ analytical tools like IR, Raman, or UV-Vis spectroscopy allows for rapid reaction screening and optimization. This setup provides real-time data on the concentration of reactants, intermediates, and products, enabling a deeper mechanistic understanding.
High-Resolution Mass Spectrometry: Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to intercept and characterize fleeting intermediates directly from the reaction mixture, providing direct evidence for proposed mechanistic pathways.
Operando Spectroscopy: This involves applying spectroscopic techniques to a reaction as it occurs under realistic operating conditions. For example, operando IR or X-ray absorption spectroscopy could be used to study the state of a metal catalyst during a pyrrole cyclization reaction, revealing the true nature of the active catalytic species.
Integration of Machine Learning and AI in Pyrrole Design and Synthesis
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and synthesis of new molecules. nih.gov For pyrrole chemistry, machine learning (ML) models are being developed to tackle several key challenges.
Predictive Synthesis: AI tools are being trained on vast reaction databases to predict the outcomes of chemical reactions, including product structures and yields. researchgate.netdntb.gov.ua For example, a model could predict the likely yield of a Paal-Knorr synthesis for a novel 1,4-dicarbonyl compound, saving significant laboratory time and resources. Researchers have successfully trained random forest and graph CNN models to predict the yields of pyrrole condensation reactions with high accuracy. researchgate.net
Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) programs use AI to propose viable synthetic routes to a target molecule. semanticscholar.org By inputting the structure of a complex pyrrole derivative, these tools can generate a list of potential disconnections and reaction pathways, starting from commercially available materials.
De Novo Molecular Design: Generative AI models can design novel pyrrole structures with desired properties. For instance, a model could be tasked with generating new pyrrole-based compounds predicted to have high antibacterial activity or specific electronic properties for materials science applications. This approach accelerates the design-make-test-analyze cycle of discovery. nih.gov
| Application Area | AI/ML Technique | Objective | Reference |
|---|---|---|---|
| Yield Prediction | Random Forest, Graph CNNs | Forecast the percentage yield of condensation reactions to form pyrroles and dipyrromethanes. | researchgate.netdntb.gov.ua |
| Retrosynthesis | Neural Networks, Template-based algorithms | Propose synthetic pathways from a target molecule to purchasable starting materials. | nih.govsemanticscholar.org |
| Property Prediction | Supervised Machine Learning | Predict the activity of engineered enzymes (e.g., Pyrrolysyl-tRNA synthetase) for synthesizing noncanonical amino acids. | nih.gov |
| Reaction Condition Optimization | Active Transfer Learning | Predict optimal reaction conditions (catalyst, solvent, temperature) from limited datasets. | dntb.gov.ua |
Sustainable and Circular Economy Approaches in Pyrrole Production
In line with the global push for green chemistry, a major future direction for all chemical manufacturing, including that of pyrroles, is the integration of sustainability and circular economy principles.
Renewable Feedstocks: Research is actively exploring the synthesis of pyrroles from biomass-derived starting materials instead of petroleum-based precursors. tcsedsystem.edu For example, methods have been developed to produce pyrroles from lignocellulosic feedstocks, tcsedsystem.edu 2,5-dimethylfuran, mdpi.com and other biosourced platform chemicals. acs.org
Green Solvents and Catalysts: The development of synthetic routes that operate in environmentally benign solvents (like water or ethanol) or under solvent-free conditions is a high priority. nih.govacs.org Furthermore, replacing precious metal catalysts (e.g., palladium, iridium) with catalysts based on abundant and non-toxic metals like iron and manganese is a key goal. acs.orgnih.gov
Atom Economy and Waste Reduction: Synthetic strategies are being evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. Reactions like cycloadditions and C-H functionalizations are inherently more atom-economical than classical condensations that produce stoichiometric byproducts like water. unimi.it The goal is to design synthetic pathways where the only byproduct is something benign, such as hydrogen gas or water. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Pyrrole,2-ethyl-1,3-dimethyl-(9CI), and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via alkylation of pyrrole derivatives using ethylating agents (e.g., ethyl halides) under basic conditions. Substituent positioning is critical; regioselectivity can be controlled by using sterically hindered bases or directing groups. Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., Pd-based catalysts for cross-coupling reactions). For example, analogous pyrrole derivatives synthesized via alkylation achieved yields of 60–80% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing 1H-Pyrrole,2-ethyl-1,3-dimethyl-(9CI)?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are essential for confirming substituent positions and alkyl group integration. For example, methyl groups typically appear as singlets at δ 2.1–2.5 ppm, while ethyl groups show triplet/multiplet patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHN for the base structure) and fragmentation patterns.
- IR Spectroscopy : Absorbances near 1600 cm (C=C stretching) and 2900 cm (C-H alkyl stretches) are diagnostic .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture and oxidizing agents, as alkylated pyrroles are prone to oxidation and decomposition. Stability studies on similar compounds show degradation <5% over six months under these conditions .
Advanced Research Questions
Q. How can experimental design be optimized to minimize byproducts during alkylation of the pyrrole core?
- Methodological Answer : Use computational tools (e.g., DFT calculations) to predict reactive sites and steric effects. Employ slow addition of alkylating agents to control exothermic reactions. For example, dropwise addition of ethyl iodide over 2 hours reduced dimerization byproducts from 15% to <3% in analogous syntheses . Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points.
Q. How can discrepancies in spectroscopic data between different studies be resolved?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous peaks) and reference standards from databases like NIST Chemistry WebBook. For instance, conflicting -NMR shifts in ethyl-substituted pyrroles were resolved by comparing coupling constants and NOE correlations . Document solvent and temperature effects, as chemical shifts vary with experimental conditions.
Q. What strategies mitigate instability during synthesis or purification of this compound?
- Methodological Answer :
- Synthesis : Use radical inhibitors (e.g., BHT) to prevent autoxidation. Conduct reactions under reduced oxygen levels via degassing solvents.
- Purification : Avoid high-temperature distillation; opt for column chromatography with neutral alumina. For heat-sensitive analogs, sublimation at low pressure preserved integrity .
Q. How can researchers address contradictory data in reaction kinetics for pyrrole alkylation?
- Methodological Answer : Replicate studies under standardized conditions (solvent, catalyst loading, temperature). Use Arrhenius plots to compare activation energies across studies. For example, discrepancies in rate constants for ethyl-group incorporation were traced to solvent polarity differences (acetonitrile vs. toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
